Methyl 5-cyano-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-cyano-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFASDULUSJYUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621399 | |
| Record name | Methyl 5-cyano-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-93-1 | |
| Record name | Methyl 5-cyanobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitrobenzothiophene Synthesis
Reacting 2-bromo-5-nitrobenzoic acid with thiourea under alkaline conditions (KOH, H2O/EtOH) forms the benzothiophene core. Key parameters:
Step 2: Sandmeyer Cyanation
The nitro group is reduced to an amine (SnCl2/HCl) and treated with CuCN in a diazotization reaction:
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Diazotization : NaNO2, HCl, 0–5°C
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Cyanation : CuCN (1.2 equivalents), 60°C, 2 hours.
Challenges :
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Byproducts : Dimerization (≤15%) at higher temperatures
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Mitigation : Strict temperature control (0–5°C during diazotization).
Yield Comparison :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 65 | 92 |
| Cyanation | 58 | 89 |
| Overall | 38 | 85 |
Multi-Step Synthesis from Halogenated Precursors
Patent disclosures describe a scalable route starting from 2'-chloroacetophenone:
Procedure :
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Thioether Formation :
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Cyclization :
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Esterification :
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Nitration/Cyanation :
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Nitrate at position 5 (HNO3/H2SO4), then apply Sandmeyer conditions.
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Advantages :
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Amenable to continuous flow reactors for industrial production.
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avoids hazardous intermediates compared to Gewald method.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes safety and cost-effectiveness:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (glass) | Continuous Flow |
| Temperature Control | Manual | Automated PID systems |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–75% | 82–85% |
| Daily Output | 10–50 g | 50–100 kg |
Key Innovations :
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In-line Analytics : FTIR probes monitor reaction progression in real-time.
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Solvent Recovery : >90% DMF reclaimed via vacuum distillation.
Comparative Analysis of Methodologies
Efficiency Metrics :
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Gewald Reaction | 1 | 70 | 12 | Moderate |
| Nitro/Cyanation | 3 | 38 | 28 | Low |
| Halogenated Route | 4 | 62 | 18 | High |
Selection Criteria :
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Medicinal Chemistry : Gewald method preferred for rapid analog synthesis.
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Bulk Manufacturing : Halogenated route ideal for metric-ton production.
Purity Optimization and Characterization
Purification Techniques :
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Recrystallization : Ethanol/water (1:3) removes polymeric byproducts.
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Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomers.
Analytical Validation :
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV (C18) | Retention time: 8.2 min | Purity ≥98% |
| HRMS (ESI-) | m/z calc. 231.03; found 231.02 | Δm/z ≤0.01 |
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, CN), 3.95 (s, 3H, COOCH3) | Integral ratios ±2% |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzene ring.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-cyano-1-benzothiophene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to exhibit potential anticancer , anti-inflammatory , and antimicrobial properties.
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of specific cancer cells through mechanisms such as enzyme inhibition.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
Anti-inflammatory Activity
Research indicates that this compound can reduce inflammation by blocking mast cell degranulation, similar to established anti-inflammatory drugs.
Case Study: Guinea Pig Asthma Model
In a controlled study, this compound demonstrated significant efficacy in reducing inflammation in a guinea pig model of asthma, highlighting its potential for treating respiratory inflammatory conditions.
The compound is also employed as a probe in biological research to study enzyme interactions and biological pathways. Its ability to form hydrogen bonds and electrostatic interactions with target proteins allows researchers to explore various biochemical processes.
Table 3: Biological Activity Overview
| Activity Type | Target | Observed Effect |
|---|---|---|
| Enzyme Inhibition | COX Enzymes | IC50 = 29.2 µM |
| Antimicrobial Activity | E. coli | MIC = 8 µg/mL |
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 5-cyano-1-benzothiophene-2-carboxylate and its analogs:
*Calculated based on analog data.
Physical and Chemical Properties
- Solubility: Amino-substituted derivatives (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) exhibit higher aqueous solubility due to hydrogen bonding, whereas cyano or thienyl derivatives are more lipophilic .
- Thermal Stability : Esters with electron-withdrawing groups (e.g., -CN) may exhibit higher thermal stability, as seen in analogous methyl ester studies .
Biological Activity
Methyl 5-cyano-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a benzothiophene core with a cyano group and a methyl ester functional group. The presence of these functional groups contributes to its unique chemical properties, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing the benzothiophene structure exhibit promising antitumor properties. For instance, derivatives of benzothiophene have shown effectiveness against various cancer cell lines, suggesting that this compound could possess similar activity.
A study highlighted the synthesis of various benzothiophene derivatives and their evaluation against cancer cell lines, demonstrating that modifications to the core structure can enhance biological efficacy .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Research has demonstrated that certain benzothiophene derivatives exhibit significant inhibitory effects against bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, studies have explored its role as an inhibitor of enzymes involved in cancer metabolism, potentially leading to reduced tumor growth rates .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic routes often focus on optimizing yields and purity for biological testing.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the benzothiophene core from appropriate precursors. |
| 2 | Esterification | Introduction of the methyl ester group via reaction with methanol. |
| 3 | Nitrilation | Addition of the cyano group through nucleophilic substitution. |
This table outlines the general steps involved in synthesizing this compound.
Case Studies
Case Study 1: Antitumor Evaluation
In a controlled study, researchers synthesized several derivatives of this compound and tested their cytotoxicity against human breast cancer cell lines. The results indicated that specific substitutions on the benzothiophene ring significantly enhanced cytotoxic effects compared to the parent compound, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 5-cyano-1-benzothiophene-2-carboxylate, and what parameters critically influence reaction yield?
- Methodological Answer : A common approach involves multi-step synthesis starting from benzothiophene precursors. For example, esterification of a carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. The cyano group can be introduced via nucleophilic substitution or Pd-catalyzed cyanation. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (DMF or THF for solubility), and catalyst loading (e.g., Na₂S₂O₅ for cyclization, as seen in analogous benzimidazole syntheses). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FT-IR : Confirm the ester carbonyl (~1700 cm⁻¹) and nitrile (~2200 cm⁻¹) stretches.
- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm). ¹³C NMR distinguishes the carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) carbons.
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺).
- Cross-validation with computational predictions (e.g., PubChem data for analogous structures) ensures accuracy .
Q. How can the purity of this compound be assessed, and what analytical standards apply?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Melting point analysis (if crystalline) and elemental analysis (C, H, N, S) further confirm purity. Compare retention times and spectral data to reference standards from authoritative databases like NIST .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles, particularly for the benzothiophene core and ester/cyano substituents. Challenges include crystal twinning or weak diffraction; SHELXL refinement (with Hirshfeld atom refinement for H-atoms) improves accuracy. Disorder in the methyl or cyano groups may require constrained refinement. Compare results to similar benzothiophene structures (e.g., Acta Crystallographica reports) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Transition state analysis (IRC) evaluates activation barriers for cyano-group substitution. Validate predictions with experimental kinetics (e.g., monitoring by ¹H NMR) .
Q. How can discrepancies in NMR data for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamerism of the ester group) or paramagnetic impurities. Use variable-temperature NMR to probe exchange broadening. For ambiguous peaks, 2D techniques (COSY, HSQC) assign coupling networks. Compare to computed chemical shifts (GIAO method) using optimized geometries from Gaussian or ORCA .
Q. What strategies stabilize the cyano group during the synthesis of this compound under acidic conditions?
- Methodological Answer : Avoid prolonged exposure to strong acids (H₂SO₄, HCl) by using milder alternatives (e.g., acetic acid) for esterification. Introduce the cyano group late in the synthesis to minimize hydrolysis. Add stabilizing agents like Cu(I) salts (e.g., CuCN) during cyanation. Monitor reaction progress by TLC to terminate before degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
